molecular formula C14H18N2O2S B2553952 2-methoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)acetamide CAS No. 687570-56-5

2-methoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)acetamide

Cat. No. B2553952
CAS RN: 687570-56-5
M. Wt: 278.37
InChI Key: NEHXFSRGBCSPEA-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)acetamide, also known as MIPT, is a synthetic compound that belongs to the family of tryptamines. It was first synthesized in the 1960s by Alexander Shulgin, a renowned chemist and pharmacologist. MIPT has been the subject of scientific research due to its potential therapeutic applications in the field of psychiatry.

Scientific Research Applications

For instance, studies on chloroacetamide herbicides like acetochlor reveal complex metabolic pathways in organisms that could be pertinent to research involving similar compounds. These herbicides undergo metabolic activation leading to DNA-reactive products, suggesting potential areas of study in toxicology, enzymatic activity, and molecular biology (Coleman, Linderman, Hodgson, & Rose, 2000). Additionally, the impact of these compounds on environmental and biological systems, including soil reception and activity influenced by agricultural practices, offers a framework for studying the environmental behavior and ecological effects of related chemical entities (Banks & Robinson, 1986).

Furthermore, the development of compounds with specific inhibitory activities against enzymes, as seen in the synthesis of protein tyrosine phosphatase 1B inhibitors, demonstrates the potential for chemical compounds, including acetamide derivatives, to serve as therapeutic agents or research tools in biochemistry and pharmacology (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).

Future Directions

The study of indole derivatives is a vibrant field due to their wide range of biological activities . Future research could involve synthesizing this compound and testing its biological activity, as well as exploring its potential uses in medicine or other fields .

properties

IUPAC Name

2-methoxy-N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-10-14(11-5-3-4-6-12(11)16-10)19-8-7-15-13(17)9-18-2/h3-6,16H,7-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHXFSRGBCSPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)SCCNC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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